

Characterization of Ethyl trans-4-bromocinnamate: An In-depth Spectroscopic Analysis

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Compound of Interest

Compound Name: Ethyl trans-4-bromocinnamate

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This technical guide provides a comprehensive overview of the characterization of **ethyl trans-4-bromocinnamate** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the experimental protocols for acquiring ^1H NMR, ^{13}C NMR, and FT-IR spectra, along with a thorough analysis and assignment of the spectral data.

Data Presentation

The spectral data for **ethyl trans-4-bromocinnamate** are summarized in the tables below for clear and easy reference.

Table 1: ^1H NMR Spectral Data for **Ethyl trans-4-bromocinnamate** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.64	d	16.0	1H	H-7
7.52	d	8.5	2H	H-2, H-6
7.38	d	8.5	2H	H-3, H-5
6.42	d	16.0	1H	H-8
4.26	q	7.1	2H	H-10
1.33	t	7.1	3H	H-11

Table 2: ^{13}C NMR Spectral Data for **Ethyl trans-4-bromocinnamate** (CDCl_3)

Chemical Shift (δ) ppm	Assignment
166.4	C-9 (C=O)
143.2	C-7
133.2	C-1
132.2	C-3, C-5
129.5	C-2, C-6
125.0	C-4
118.9	C-8
60.7	C-10
14.3	C-11

Table 3: FT-IR Spectral Data for **Ethyl trans-4-bromocinnamate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2980-2900	Medium	Aliphatic C-H Stretch
1715	Strong	C=O Stretch (Ester)
1635	Strong	C=C Stretch (Alkenyl)
1590, 1485	Medium	C=C Stretch (Aromatic)
1270, 1170	Strong	C-O Stretch (Ester)
980	Strong	=C-H Bend (trans-alkene)
825	Strong	p-substituted benzene

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl trans-4-bromocinnamate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- ¹³C NMR Acquisition:

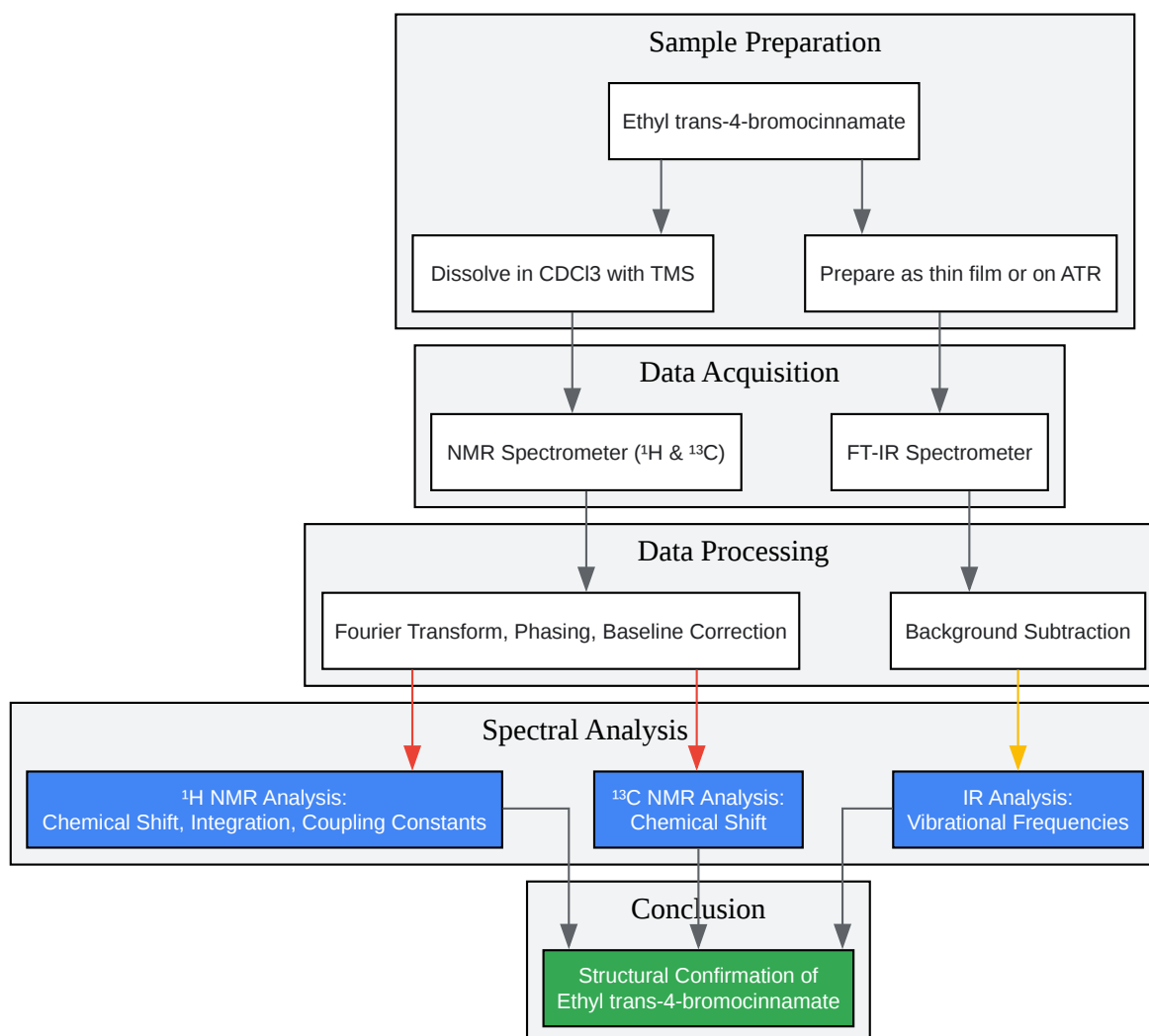
- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Thin Film Method (for solids): Dissolve a small amount of **ethyl trans-4-bromocinnamate** in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a standard FT-IR spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **ethyl trans-4-bromocinnamate**.



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Caption: Workflow for the spectroscopic characterization.

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